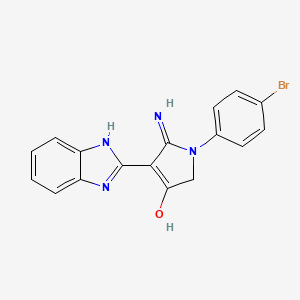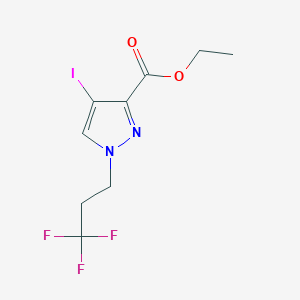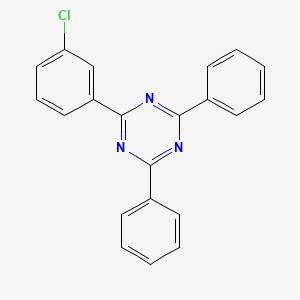
2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a 3-chlorophenyl group and two phenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, arylamines can react with dichlorobenzoyl chloride to produce dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the nature of the triazine ring. The chlorophenyl and phenyl groups would likely add some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other triazine derivatives. For example, triazines can undergo reactions with nucleophiles at the carbon positions of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to other triazine derivatives. For example, it would likely be a solid at room temperature with low solubility in water .Scientific Research Applications
Epoxidizing Reagent Development
- Triazine-based Oxidizing Agent : A novel triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), demonstrates good to excellent yields in epoxidation of alkenes, indicating its practical utility in organic synthesis (Yamada et al., 2018).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Aggregation-Induced Emission Fluorophores : The integration of 4,6-diphenyl-1,3,5-triazine in the construction of new aggregation-induced emission (AIE) fluorophores for reversible piezofluorochromic behavior and high-performance OLEDs is a significant development (Liu et al., 2018).
Antimalarial Activity
- Antimalarial Drug Research : Certain derivatives of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines show modest antimalarial activity, contributing to the field of medicinal chemistry (Werbel et al., 1987).
Chemical Synthesis and Reactions
- Amination of Substituted Triazines : The amination process of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazines and their reactions with different chemical agents have been explored, providing insights into their chemical behavior and potential applications (Simig et al., 2010).
Crystal Structure Analysis
- Structural Analysis : The crystal structure of compounds like anilazine (related to 1,3,5-triazine derivatives) has been determined, contributing to the understanding of their molecular architecture (Jeon et al., 2014).
Catalytic Applications
- Catalysis in Organic Synthesis : Triazine derivatives have been employed as catalysts in various synthetic reactions, such as the synthesis of benzothiazoles, indicating their utility in facilitating chemical transformations (Maleki et al., 2011).
Materials Science
- Polymer Chemistry : The incorporation of triazine groups in the synthesis of novel poly(ether sulfone)s shows the potential of these derivatives in developing advanced materials with desirable properties like thermal stability and film-forming ability (Tigelaar et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNPUJOZNPAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2863949.png)
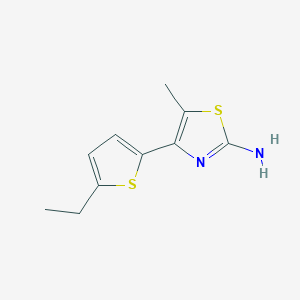
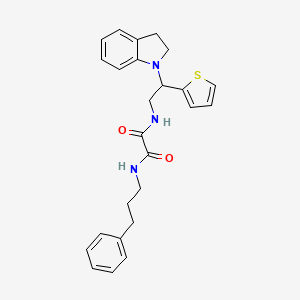
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
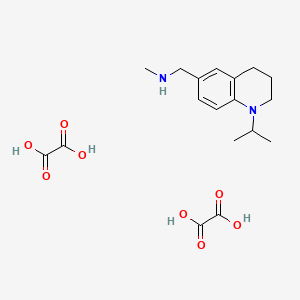


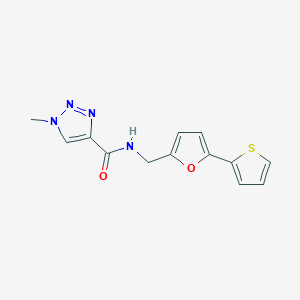
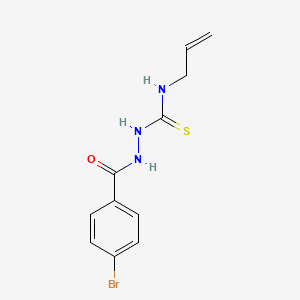
![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)
![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)
